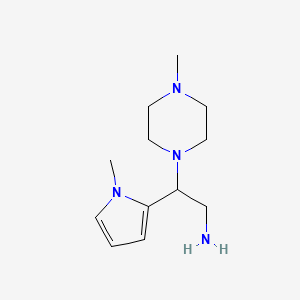

2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine

Description

2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine is a bifunctional amine-containing compound featuring a 1-methylpyrrole moiety and a 4-methylpiperazine group. This structural combination confers unique physicochemical properties, including moderate lipophilicity (due to the pyrrole ring) and basicity (from the piperazine nitrogen atoms). The molecular formula is C₁₂H₂₀N₄, with a molecular weight of 220.32 g/mol.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4/c1-14-6-8-16(9-7-14)12(10-13)11-4-3-5-15(11)2/h3-5,12H,6-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWWHKRWVXKIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.

Coupling Reaction: The final step involves coupling the pyrrole and piperazine rings through a nucleophilic substitution reaction, often using a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Secondary amines.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biology: It is used in biochemical assays to study receptor-ligand interactions.

Industry: It is explored for its potential use in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Pharmacological and Physicochemical Insights

Pyrrole vs. Indole-containing analogs like 4AQ are often explored for serotonin receptor interactions, whereas pyrrole derivatives may target dopamine or histamine pathways .

Piperazine Modifications :

- The 4-methylpiperazine group in the target compound enhances basicity (pKa ~8.5–9.0), facilitating salt formation and improving bioavailability. Derivatives lacking this group, such as 2-(1-methylpyrrol-2-yl)ethanamine (), exhibit reduced water solubility .

- Substitutions like trifluoromethylphenyl () increase hydrophobicity, favoring blood-brain barrier penetration but risking metabolic instability .

Synthetic Utility :

- The target compound’s ethylamine linker allows facile conjugation with carboxylic acids or heterocycles, as seen in , where a similar amine was coupled to a pyridoquinazolinecarboxamide .

Biological Activity

The compound 2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethanamine , also known as a derivative of piperazine and pyrrole, is of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

- Molecular Formula : C15H28N4

- Molecular Weight : 264.40962 g/mol

- CAS Number : Not explicitly provided in the search results.

The biological activity of this compound can be inferred from its structural components, particularly its piperazine and pyrrole moieties. These structures are known to interact with various biological targets, including neurotransmitter receptors and enzymes. Specifically, compounds with similar structures have been studied for their roles as antagonists at G protein-coupled receptors (GPCRs) , which are crucial in many physiological processes.

Potential Targets:

- Serotonin Receptors : Compounds similar to this structure may exhibit selective binding to serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating neuropsychiatric disorders.

- CCR5 Antagonism : Similar compounds have been noted for their role as CCR5 antagonists, which are significant in HIV treatment by inhibiting viral entry into host cells .

Case Studies and Research Findings

Research involving similar compounds has yielded promising results:

- Antiviral Activity : Studies have shown that piperazine derivatives exhibit significant antiviral properties against HIV by blocking CCR5 receptors. For example, Maraviroc has demonstrated efficacy in reducing viral load in patients .

- Neuropharmacological Effects : Compounds with structural similarities have been evaluated for their effects on serotonin and dopamine pathways, indicating potential use in treating depression and anxiety disorders.

- Pharmacokinetics : Research indicates that some derivatives possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.